molecular formula C22H21N3O2 B5526918 4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5526918
M. Wt: 359.4 g/mol
InChI Key: FJGUDFUPDDFDGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone and related compounds involves multiple steps, including the use of piperazine derivatives. These processes are meticulously designed to ensure the introduction of specific functional groups, leading to the desired chemical structure. For instance, one study details the synthesis of N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives, demonstrating the role of the piperazine moiety in binding affinity for certain receptors (Intagliata et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various methods, including X-ray crystallography and molecular modeling. These analyses provide insights into the three-dimensional arrangement of atoms, which is crucial for understanding the compound's chemical behavior and interaction with biological targets. For example, the structure and Hirshfeld surface analysis of related compounds have been reported, highlighting the importance of molecular geometry in receptor binding (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

4-(5-Isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone undergoes various chemical reactions, contributing to its chemical versatility. These reactions include halocyclization, which involves the transformation of certain functional groups, leading to new chemical entities with potentially distinct biological activities (Zborovskii et al., 2011).

Scientific Research Applications

Antimicrobial Applications

Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, which included piperazine components, and found some of these compounds to possess good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Potential Antidepressant Drugs

A wide search program toward new, efficient, and fast-acting antidepressant drugs led to the preparation of compounds having an aryl(aryloxy)methyl moiety linked to piperazine, among other cycles. Some of these compounds showed high affinity values for serotonin (5-HT) transporter (SERT) and were evaluated for their potential as antidepressants (Orjales et al., 2003).

Synthesis of Dihydropyrimidinone Derivatives

Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. These compounds were synthesized in good yield, demonstrating an efficient method for producing such derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Fluorescent Ligands for Human 5-HT1A Receptors

Piperazine derivatives were synthesized as "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and were evaluated for their potential to visualize 5-HT(1A) receptors through fluorescence microscopy, indicating their potential application in receptor imaging (Lacivita et al., 2009).

Antipsychotic Potential of Cyclic Benzamides

Norman et al. (1994) investigated a series of novel cyclic amides as potential antipsychotic agents. These compounds, which included derivatives of piperazine, were evaluated for their binding affinities to dopamine D2 and serotonin 5-HT2 receptors, demonstrating their potential use in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman, Rigdon, Navas, & Cooper, 1994).

properties

IUPAC Name

4-(isoquinoline-5-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-6-8-18(9-7-15)25-13-16(2)24(14-21(25)26)22(27)20-5-3-4-17-12-23-11-10-19(17)20/h3-12,16H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGUDFUPDDFDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

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